N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O2S and its molecular weight is 499.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has led to the synthesis of novel thienopyrimidine linked rhodanine derivatives, showing significant antimicrobial activity. For instance, compounds have been synthesized with antibacterial potency against various bacteria, including E. coli and B. subtilis, demonstrating minimum inhibitory concentrations (MICs) competitive with standard treatments such as Gentamicin and Fluconazole (Kerru et al., 2019).
Anti-Inflammatory and Anticonvulsant Activities
Further research explored the synthesis of derivatives possessing anti-inflammatory and anticonvulsant properties. Some synthesized compounds have shown significant activity in these domains, pointing towards their potential in treating related disorders (Sunder & Maleraju, 2013).
Anticancer Properties
The investigation into the anticancer activities of fluoro-substituted compounds has yielded promising results. Synthesized compounds have demonstrated anticancer activity against lung cancer at low concentrations compared to reference drugs, highlighting their potential as therapeutic agents in oncology (Hammam et al., 2005).
Radiosynthesis for PET Imaging
Radiolabeled compounds have been synthesized for imaging purposes, such as the translocator protein (18 kDa) with PET, facilitating the study of various diseases and disorders at the molecular level (Dollé et al., 2008).
Synthesis and Docking Studies for Anticonvulsant Agents
Synthesis and computational docking studies of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been carried out to evaluate their potential as anticonvulsant agents. These studies provide insights into the structure-activity relationships and the mechanisms underlying their anticonvulsant effects (Severina et al., 2020).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O2S/c23-15-5-9-17(10-6-15)26-19(29)13-31-22-27-20-18(2-1-11-25-20)21(30)28(22)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKDHWDENBPGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.